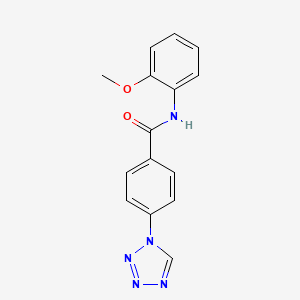

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11149929

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2 |

|---|---|

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

| Standard InChI Key | ALJZFUNHEUBSCR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (IUPAC name: N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide) belongs to the benzamide class of compounds, featuring a benzamide core substituted at the para position with a tetrazole ring and at the ortho position of the aniline moiety with a methoxy group. The molecular formula is C₁₅H₁₃N₅O₂, with a molecular weight of 295.30 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂ |

| Molecular Weight | 295.30 g/mol |

| CAS Number | 915934-92-8 |

| SMILES Notation | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

| InChI Key | ALJZFUNHEUBSCR-UHFFFAOYSA-N |

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s metabolic stability and ability to engage in hydrogen bonding with biological targets . The methoxy group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step sequence:

-

Formation of Benzoyl Chloride Intermediate:

Reaction of 4-nitrobenzoic acid with thionyl chloride yields 4-nitrobenzoyl chloride, which is subsequently reduced to 4-aminobenzoyl chloride. -

Amide Bond Formation:

Coupling 4-aminobenzoyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) produces N-(2-methoxyphenyl)-4-aminobenzamide. -

Tetrazole Cyclization:

Treatment with sodium azide and trimethylsilyl chloride in dimethylformamide (DMF) facilitates the conversion of the nitrile group to a tetrazole ring .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Formation | 2-Methoxyaniline, Et₃N, DCM, 0°C | 78 |

| Tetrazole Cyclization | NaN₃, TMSCl, DMF, 80°C | 65 |

Optimization studies emphasize the critical role of temperature control and solvent selection. For instance, substituting DMF with acetonitrile in the cyclization step improves yields to 72% while reducing side product formation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 220°C. Solubility profiling reveals preferential dissolution in polar aprotic solvents (e.g., DMSO: 12 mg/mL) over aqueous media (water: <0.1 mg/mL).

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume